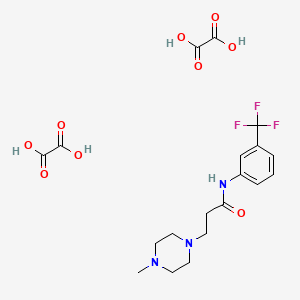

3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

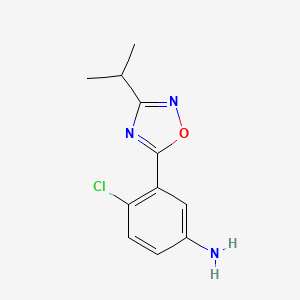

The compound “3-((4-METHYLPIPERAZIN-1-YL)METHYL)-5-(TRIFLUOROMETHYL)ANILINE” is related . It’s available from several suppliers for scientific research .

Synthesis Analysis

A paper discusses the synthesis of a related compound, “3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine”. The compound was synthesized in 6 experimental steps and characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

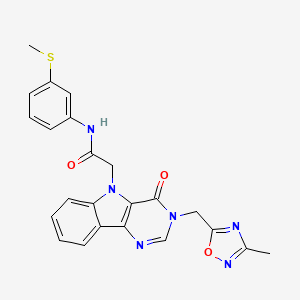

Molecular Structure Analysis

The same paper also discusses the molecular structure of the synthesized compound. The compound was geometrically optimized using density functional theory (DFT). The optimized DFT molecular structure was found to be in good agreement with the X-ray diffraction value .

Physical And Chemical Properties Analysis

The related compound “3-((4-METHYLPIPERAZIN-1-YL)METHYL)-5-(TRIFLUOROMETHYL)ANILINE” has been characterized in terms of its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

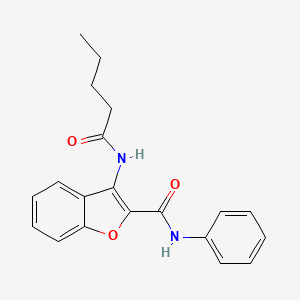

Anticonvulsant Activity

Research highlights the synthesis of hybrid compounds derived from propanamides and butanamides, showcasing significant anticonvulsant activity. This development reflects the compound's potential as a foundation for creating new antiepileptic drugs (AEDs), with certain molecules demonstrating broad spectra of activity across preclinical seizure models without impairing motor coordination, thus offering a better safety profile compared to existing AEDs (Kamiński et al., 2015).

Histone Deacetylase Inhibitors

The compound's framework has been expanded upon in the synthesis and evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors (HDACi), highlighting its role in cancer treatment and other disorders. These compounds demonstrated remarkable stability in vivo and showed in vivo antitumor activity in preclinical models, underscoring the therapeutic potential of derivatives of the original compound (Thaler et al., 2010).

Synthesis and Characterization

The synthesis and characterization of new iron phosphatooxalates incorporating the compound's structure were conducted, resulting in organically templated iron(II) phosphatooxalates. These studies contribute to our understanding of molecular frameworks and offer insights into the design of materials with specific properties (Chang et al., 2001).

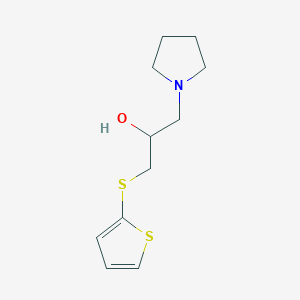

Antibacterial Activity

Derivatives of the compound were synthesized and evaluated for their antibacterial activity, particularly against resistant strains such as MRSA and VRE. This research signifies the compound's utility in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Jang et al., 2004).

Antimicrobial and Tuberculostatic Activity

Further exploration into the compound's derivatives revealed their antimicrobial activity, with specific focus on their effectiveness against tuberculosis. The discovery of molecules with tuberculostatic activity presents a promising avenue for the treatment of this infectious disease, highlighting the compound's relevance in addressing global health challenges (Foks et al., 2004).

Safety and Hazards

properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O.2C2H2O4/c1-20-7-9-21(10-8-20)6-5-14(22)19-13-4-2-3-12(11-13)15(16,17)18;2*3-1(4)2(5)6/h2-4,11H,5-10H2,1H3,(H,19,22);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPSTLPACGIJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)

![(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2721455.png)

![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721468.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/no-structure.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2721473.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721474.png)